3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Catalog No.
S726447
CAS No.
956397-18-5
M.F
C13H16ClN3
M. Wt
249.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

CAS Number

956397-18-5

Product Name

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

IUPAC Name

5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3

InChI Key

AHLRDDKINAAAJO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl

Synthesis and Characterization:

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is an organic molecule synthesized through various methods, including multicomponent reactions and condensation reactions. Studies have explored its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Biological Activities:

Research suggests that 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine exhibits various biological activities, including:

  • Antimicrobial activity: Studies have investigated its potential as an antimicrobial agent against different bacterial and fungal strains [, ].

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is an organic compound characterized by its unique pyrazole structure. It has a molecular formula of C13H16ClN3 and a molecular weight of 249.74 g/mol. The compound features a tert-butyl group and a chlorophenyl moiety, which contribute to its chemical properties and potential biological activities. It appears as pale yellow needles with a melting point range of 107-111 °C .

Due to the lack of specific research on 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine, its mechanism of action is unknown. However, pyrazole derivatives can exhibit various biological activities depending on the specific substituents. Some pyrazoles have been investigated for their potential as anti-inflammatory, analgesic, and anticonvulsant agents [].

Typical of amines and pyrazoles, including:

  • Nucleophilic Substitution: The presence of the chlorine atom on the phenyl ring allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Hydrogenation: Under certain conditions, the pyrazole ring may undergo hydrogenation.

These reactions can be utilized to modify the compound for various applications in medicinal chemistry.

Research indicates that compounds similar to 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine exhibit significant biological activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Certain studies suggest that pyrazole compounds can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
  • Antitumor Activity: Pyrazole derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

The synthesis of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine typically involves:

  • Formation of Pyrazole Ring: This can be achieved through the condensation of hydrazine with appropriate carbonyl compounds.
  • Introduction of tert-butyl Group: tert-butyl groups can be introduced via alkylation reactions.
  • Chlorination of Phenyl Ring: The introduction of chlorine can be accomplished through electrophilic aromatic substitution methods.

These steps may vary based on specific laboratory protocols and desired yields.

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting inflammation and microbial infections.
  • Chemical Research: Used as a building block in organic synthesis and material science.
  • Biological Studies: Employed in proteomics research to understand protein interactions and functions .

Interaction studies involving 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine often focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Understanding its affinity for specific receptors helps evaluate its potential therapeutic effects.

These studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Similar Compounds

Several compounds share structural similarities with 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine, which may enhance understanding of its uniqueness:

Compound NameMolecular FormulaKey Features
3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amineC13H16ClN3Similar chlorinated phenyl group
3-tert-butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amineC13H16N4O2Contains a nitro group instead of chlorine
4-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amineC13H16ClN3Variation in position of tert-butyl group

These compounds highlight the structural diversity within the pyrazole family while showcasing the unique characteristics of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine, particularly its specific functional groups and potential biological activities.

XLogP3

3.9

Wikipedia

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Dates

Last modified: 08-15-2023

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